Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole and pyridine ring fused together, which is a common motif in medicinal chemistry due to its potential biological activities . This compound is of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 3-methyl-1H-pyrazole
- 4-(1-methyl-1H-pyrazol-4-yl)pyridine
- Pyrazolo[3,4-b]pyridine derivatives .
Uniqueness
What sets Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate apart is its unique combination of functional groups and ring structures, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 2-[3-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C15H17N5O2/c1-4-22-13(21)9-20-15-14(10(2)18-20)12(5-6-16-15)11-7-17-19(3)8-11/h5-8H,4,9H2,1-3H3 |
InChI Key |
PBZKFNAFBWZVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CN(N=C3)C |
Origin of Product |
United States |
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